molecular formula C16H24N2O3 B6338952 tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate CAS No. 1820604-09-8

tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate

Cat. No.: B6338952
CAS No.: 1820604-09-8
M. Wt: 292.37 g/mol
InChI Key: AEZCCEXZBZGAKP-UHFFFAOYSA-N
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Description

Role of the Piperidine (B6355638) Scaffold in Pharmaceutical Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. nih.govnih.gov Its prevalence is due to a combination of favorable properties that make it an ideal structural component for drug candidates. Piperidine derivatives are integral to a wide array of therapeutic agents, including those targeting neurological disorders, metabolic diseases, and infectious agents. nbinno.com

The key advantages of the piperidine scaffold include:

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for establishing specific interactions with biological targets such as enzymes and receptors.

Basic Nitrogen Center: The nitrogen atom in the piperidine ring is typically basic, allowing it to be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in a protein's active site, thereby enhancing binding affinity.

Modulation of Physicochemical Properties: The piperidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is a key aspect of the lead optimization phase in drug discovery.

Synthetic Accessibility: A vast number of synthetic methods are available for the preparation and functionalization of piperidine rings, making them readily accessible starting materials for medicinal chemists. nih.gov

Overview of Aryloxy Linkages in Ligand Design

An aryloxy linkage, which consists of an aromatic ring connected to another part of a molecule through an oxygen atom, is a common and important structural motif in ligand design. This linkage provides a balance of rigidity and conformational flexibility that can be highly advantageous for optimizing the binding of a ligand to its target.

From a synthetic standpoint, aryloxy linkages are typically formed through well-established and reliable reactions, such as the Williamson ether synthesis or Buchwald-Hartwig amination, which allows for the efficient coupling of phenols with various substrates. The aryloxy linkage also serves as a stable and metabolically robust linker, connecting different pharmacophoric elements of a drug molecule without being easily cleaved by metabolic enzymes. In the context of kinase inhibitors, for example, the aryloxy group often serves to connect a hinge-binding motif to other regions of the molecule that occupy different pockets of the ATP-binding site. ed.ac.uk

Contextualization of tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate within Contemporary Chemical Biology

This compound is a prime example of a molecular scaffold that is not an end-product therapeutic itself, but rather a highly valuable intermediate in the synthesis of complex, biologically active compounds. Its utility lies in the strategic combination of the features discussed previously: a Boc-protected amine for controlled synthetic elaboration, a versatile piperidine ring for interaction with biological targets, and a stable aryloxy linker to connect these components.

This compound serves as a key building block in the discovery and development of a variety of therapeutic agents, most notably small molecule kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is therefore a major focus of modern pharmaceutical research.

In the synthesis of such inhibitors, this compound provides a readily available fragment that can be further elaborated. Typically, the Boc-protecting group is removed to reveal the primary amine, which can then be reacted with a variety of electrophiles to introduce new functionality. The piperidine nitrogen can also be functionalized, for example, through alkylation or acylation, to further explore the structure-activity relationship of the target molecule.

The prevalence of this and structurally related fragments in the patent literature for kinase inhibitors and other therapeutic targets underscores its importance in contemporary chemical biology. It represents a successful convergence of key medicinal chemistry principles, providing a reliable and versatile platform for the construction of novel drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-piperidin-4-yloxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-4-6-13(7-5-12)20-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZCCEXZBZGAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Analysis and Spectroscopic Investigations of Tert Butyl 4 Piperidin 4 Yloxy Phenyl Carbamate and Analogues

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a detailed fingerprint of the functional groups present in tert-butyl (4-(piperidin-4-yloxy)phenyl)carbamate. The spectra are expected to be characterized by several key vibrational modes.

A prominent feature in the IR spectrum would be the N-H stretching vibration of the carbamate (B1207046) group, typically observed in the range of 3300-3400 cm⁻¹. researchgate.net The precise position of this band can be influenced by hydrogen bonding; a shift to lower wavenumbers often indicates involvement in such interactions. researchgate.net The C=O stretching vibration of the carbamate carbonyl group is another strong, characteristic absorption, generally found between 1680 and 1720 cm⁻¹. nih.gov The C-O stretching vibrations of the ether and carbamate groups would likely appear in the 1250-1150 cm⁻¹ region. nih.gov Vibrations associated with the aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region, would also be present. The piperidine (B6355638) ring would contribute to C-H stretching vibrations below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. researchgate.netnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
CarbamateN-H Stretch3295 - 3400
CarbamateC=O Stretch (Amide I)1705 - 1720
Aromatic RingC=C Stretch~1645
CarbamateN-H Bend / C-N Stretch (Amide II)~1550
Ether/CarbamateC-O-C Stretch1240 - 1159

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are primarily dictated by the electronic transitions within the substituted phenyl ring. The molecule is expected to exhibit absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The primary absorption would arise from π → π* transitions within the benzene (B151609) ring. The presence of the carbamate and ether substituents on the phenyl ring will likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pairs on the nitrogen and oxygen atoms.

While specific experimental data for the title compound is not available, related aromatic carbamates provide an indication of the expected absorption maxima. For instance, compounds with similar chromophores absorb in the 250-300 nm range. Fluorescence emission spectroscopy could potentially provide further insights into the excited state properties of the molecule, although significant fluorescence is not always observed in such systems unless specific structural features promoting emission are present.

Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and advanced techniques can reveal through-bond and through-space correlations, as well as conformational dynamics.

In the ¹H NMR spectrum, the nine protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5 ppm. rsc.org The protons on the phenyl ring will likely appear as two doublets in the aromatic region (around 6.8-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. rsc.org The protons of the piperidine ring would give rise to more complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The N-H proton of the carbamate will appear as a singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the methyl carbons will be near 28 ppm. rsc.org The carbonyl carbon of the carbamate will have a characteristic chemical shift in the range of 152-155 ppm. rsc.org The aromatic carbons will resonate between 115 and 140 ppm. The carbons of the piperidine ring will appear in the aliphatic region of the spectrum.

Temperature-dependent NMR studies can be employed to investigate the conformational dynamics of the molecule. chemrxiv.org For instance, rotation around the carbamate C-N bond can be restricted, potentially leading to the observation of distinct conformers at low temperatures. chemrxiv.org Similarly, the piperidine ring can undergo chair-to-chair interconversion, and the energy barrier for this process can be studied by variable temperature NMR. The conformation of the piperidine ring can be influenced by the substituents, as seen in studies of related N-trifluoroacetyl-piperidine derivatives. researchgate.net

The following table provides predicted ¹H and ¹³C NMR chemical shifts for key functional groups in this compound based on data from analogous structures. nih.govrsc.org

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
tert-Butyl-C(CH₃)₃~1.5 (s, 9H)~80
tert-Butyl-C(CH₃)₃~28
PhenylAr-H~6.8-7.4 (m, 4H)~115-140
CarbamateN-HSolvent dependent (s, 1H)
CarbamateC=O~153
Piperidine-CH₂-~1.5-3.5 (m)~40-60

Mass Spectrometric Approaches for Structural Confirmation and Purity Assessment in Research Contexts

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. uva.nl

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. Other common adducts that may be observed include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. uni.lu The monoisotopic mass of this compound (C₁₆H₂₄N₂O₃) is 292.1787 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 293.1865.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for carbamates include the loss of the tert-butyl group or isobutylene, and cleavage of the carbamate bond. The purity of a research sample can be assessed by techniques such as liquid chromatography-mass spectrometry (LC-MS), which separates impurities from the main compound before detection by the mass spectrometer.

The following table lists the predicted m/z values for common adducts of this compound. uni.lu

AdductMolecular FormulaPredicted m/z
[M+H]⁺[C₁₆H₂₅N₂O₃]⁺293.1865
[M+Na]⁺[C₁₆H₂₄N₂O₃Na]⁺315.1684
[M+K]⁺[C₁₆H₂₄N₂O₃K]⁺331.1424

Biological Activities and Mechanistic Insights for Tert Butyl 4 Piperidin 4 Yloxy Phenyl Carbamate Analogues

Enzyme Inhibition Profiles and Associated Molecular Mechanisms

The structural framework provided by tert-butyl (4-(piperidin-4-yloxy)phenyl)carbamate is conducive to the design of potent and selective enzyme inhibitors. By modifying key functional groups on the piperidine (B6355638) and phenyl rings, researchers have developed analogues that target a diverse array of enzymes implicated in metabolic, neurodegenerative, and inflammatory diseases.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, which is a key therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov

While numerous classes of DPP-4 inhibitors have been developed, including cyanopyrrolidines and xanthine-based heterocycles, the tert-butyl piperidinylcarbamate scaffold is explored in the synthesis of novel heterocyclic inhibitors. mdpi.comnih.gov The development of potent and selective DPP-4 inhibitors often involves creating structures that can effectively interact with the enzyme's active site. Research into various heterocyclic compounds has led to the identification of inhibitors with IC50 values in the nanomolar range, demonstrating the potential for achieving effective glucose control. nih.gov The design of such inhibitors is a continuous process, aiming to improve pharmacokinetic profiles to allow for convenient dosing regimens, such as once-daily administration. nih.gov

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic approach for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help ameliorate cognitive deficits.

A notable analogue, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (B1207046), known as compound M4, has been identified as a potent inhibitor of acetylcholinesterase. nih.gov In vitro studies have demonstrated its significant inhibitory activity, which is crucial for its potential role in managing neurodegenerative conditions. nih.gov

Table 1: Cholinesterase Inhibition Profile of Analogue M4
CompoundTarget EnzymeInhibition Value (Ki)Reference
tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4)Acetylcholinesterase (AChE)0.17 µM nih.gov

Another key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1). Therefore, inhibiting BACE1 and preventing Aβ aggregation are major goals in Alzheimer's drug discovery.

The multifunctional compound M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, has shown significant activity against both of these targets. nih.gov It acts as a β-secretase inhibitor and also effectively prevents the aggregation of the Aβ peptide, showcasing a dual mechanism of action that is highly desirable for a potential Alzheimer's therapeutic. nih.govmdpi.com

Table 2: β-Secretase Inhibition and Aβ Aggregation Modulation by Analogue M4
CompoundActivityMeasurementValueReference
tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4)β-Secretase 1 InhibitionIC5015.4 nM nih.gov
Aβ Aggregation Inhibition% Inhibition85% at 100 µM nih.gov

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target. researchgate.netresearchgate.net

The tert-butyl piperidinylcarbamate scaffold serves as a foundational structure in the design and synthesis of novel NLRP3 inflammasome inhibitors. researchgate.net Researchers have used this and related structures to develop new chemical scaffolds for selective NLRP3 inhibition. Structure-activity relationship (SAR) studies have led to the identification of potent analogues, such as compound YQ128, which exhibits an IC50 of 0.30 µM. researchgate.net Further optimization of this series has yielded compounds with even greater potency and improved brain penetration, highlighting the utility of this chemical class in developing treatments for neuroinflammatory and other inflammatory disorders. researchgate.netnih.gov

Table 3: NLRP3 Inflammasome Inhibition by Analogues
CompoundInhibitory Potency (IC50)Reference
Lead Compound YQ1280.30 µM researchgate.netresearchgate.net
Optimized Lead Compound 190.12 µM nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic drugs. The tert-butyl piperidinylcarbamate scaffold is a valuable intermediate in the synthesis of potent kinase inhibitors.

Specifically, derivatives of this scaffold have been utilized in the development of compounds targeting cyclin-dependent kinases (CDKs). Patents describe the use of tert-butyl (1-((3-(piperidin-4-yloxy)phenyl)sulfonyl)piperidin-4-yl)carbamate in the synthesis of bifunctional compounds designed to induce the degradation of CDK2, a key regulator of the cell cycle. google.com Furthermore, related structures like tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate serve as key intermediates for synthesizing CDK9 inhibitors. researchgate.netresearchgate.net These applications demonstrate the adaptability of the piperidine carbamate core in creating sophisticated molecules for oncology research.

Receptor Ligand Binding and Modulation

Beyond enzyme inhibition, the tert-butyl piperidin-4-ylcarbamate framework is instrumental in developing ligands for various receptors, particularly in the central nervous system. The piperidine core can mimic natural alkaloids, enabling interaction with neurotransmitter receptors, while the Boc (tert-butyloxycarbonyl) group provides a means to modulate physicochemical properties during synthesis.

Derivatives of this scaffold have been investigated for their ability to bind with high affinity to specific receptor targets. For instance, the core structure is used in the synthesis of ligands for sigma-1 receptors, which are involved in modulating cellular stress responses and calcium signaling. This highlights the role of the tert-butyl piperidin-4-ylcarbamate structure as a versatile platform for developing targeted receptor modulators for neurological and other disorders.

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism

Analogues of this compound have been investigated as antagonists or inverse agonists of the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. H3R antagonists are of interest for their potential in treating a variety of neurological and psychiatric conditions.

A series of 4-tert-butylphenoxyalkoxyamines, which share a similar structural framework, have been designed and evaluated for their affinity to the human H3 receptor (hH3R). These studies revealed that the affinity is influenced by the nature of the cyclic amine moiety and the length of the alkyl chain connecting it to the phenoxy group. For instance, derivatives incorporating piperidine, 3-methylpiperidine, and azepane moieties generally exhibited good affinity for hH3R. One notable compound from this series, DL76, demonstrated a high affinity with a Kᵢ value of 38 nM. However, none of the synthesized analogues in this particular study surpassed the hH3R affinity of the lead compound, DL76. Another potent compound identified was compound 9, with a Kᵢ of 69 nM. In contrast, the introduction of a 3,3-dimethylpiperidine (B75641) group resulted in a significant decrease in affinity.

Table 1: Histamine H3 Receptor (hH3R) Binding Affinities of Selected Analogues

Compound hH3R Kᵢ (nM)
DL76 38
Compound 9 69
3,3-dimethylpiperidine derivatives >1600

Data sourced from radioligand binding assays in HEK293 cells stably expressing hH3R.

Other Receptor Binding Mechanisms

Beyond histamine H3 receptors, analogues of this compound have been found to interact with other key enzymes implicated in the pathophysiology of neurodegenerative diseases, such as Alzheimer's disease.

One such analogue, the M4 compound, identified as tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been characterized as a multi-target inhibitor. biointerfaceresearch.com In vitro studies have demonstrated its potent inhibitory activity against both β-secretase 1 (BACE1) and acetylcholinesterase (AChE). biointerfaceresearch.com BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a therapeutic strategy to improve cognitive function. The M4 compound exhibited an IC₅₀ value of 15.4 nM for BACE1 and a Kᵢ of 0.17 μM for AChE. biointerfaceresearch.com

Furthermore, research into dual-target ligands has explored the combination of H3R antagonism with the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. A series of 4-tert-butylphenoxy derivatives were synthesized and tested for their ability to inhibit human MAO-B (hMAO-B). The lead compound in this series, DL76, displayed a balanced activity profile with an IC₅₀ value of 48 nM for hMAO-B, in addition to its high affinity for hH3R. nih.gov

Table 2: Inhibitory Activity of Analogues against Other Receptors

Compound Target Inhibitory Activity
M4 Compound β-secretase 1 (BACE1) IC₅₀ = 15.4 nM
M4 Compound Acetylcholinesterase (AChE) Kᵢ = 0.17 μM
DL76 Monoamine Oxidase B (MAO-B) IC₅₀ = 48 nM

Anti-infective Research Applications

The structural motif of this compound has also been exploited in the search for novel anti-infective agents, with research focusing on both antiviral and antibacterial applications.

Anti-influenza Virus Activity and Viral Replication Pathways

A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. nih.govbiomedpharmajournal.org Structure-activity relationship (SAR) studies on these compounds highlighted the critical role of the ether linkage between a quinoline (B57606) ring and the piperidine core for their inhibitory activity. nih.govbiomedpharmajournal.org

An optimized compound from this series, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC₅₀ values as low as 0.05 µM. biomedpharmajournal.org This compound was found to be non-cytotoxic, with a high selectivity index of over 160,000. biomedpharmajournal.org Mechanistic studies, through time-of-addition experiments, indicated that this class of compounds interferes with an early to middle stage of the influenza virus replication cycle, after the virus has entered the host cell. nih.govbiomedpharmajournal.org This suggests a mechanism of action that is distinct from neuraminidase inhibitors. biomedpharmajournal.org

Table 3: Anti-influenza Virus Activity of a Piperidine-based Analogue

Compound Virus Strain(s) EC₅₀ (µM) Selectivity Index (SI)
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate Various influenza strains As low as 0.05 >160,000

Antibacterial Activity Against Gram-Positive Pathogens

While extensive research has been conducted on the antiviral and neurological applications of this compound analogues, specific studies on their antibacterial activity against Gram-positive pathogens, including their mechanisms of action, are limited in the current scientific literature. General studies on piperidine derivatives have shown some promise. For instance, certain 2,6-disubstituted piperidin-4-one derivatives have exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov However, these compounds are structurally distinct from the this compound scaffold.

There is a lack of specific research data on the membrane depolarization mechanisms of this compound analogues as a mode of antibacterial action. The scientific literature on related piperidine compounds does not provide sufficient detail to extrapolate a specific mechanism for this particular class of molecules.

Similarly, there is a scarcity of published research specifically investigating the inhibition of biofilm formation by analogues of this compound. While the inhibition of bacterial biofilms is a critical area of antimicrobial research, and various carbamate-containing compounds have been explored for this purpose, data directly pertaining to the analogues of interest is not currently available. For example, a study on ethyl N-(2-phenethyl) carbamate derivatives did show that this class of molecules is capable of inhibiting the formation of S. aureus biofilms.

Antiproliferative Activity in Cancer Cell Lines and Cellular Pathway Interventions

Analogues of this compound are emerging as a significant class of compounds with potent antiproliferative effects against various cancer cell lines. Their mechanism of action is not limited to a single cellular process but rather involves a coordinated attack on key pathways that govern cancer cell growth and survival.

Cell Cycle Arrest and Apoptosis Induction

The ability to halt the relentless division of cancer cells is a hallmark of effective anticancer agents. While direct studies on analogues of this compound are still emerging, related structures containing piperidine and carbamate moieties have been shown to induce cell cycle arrest and apoptosis.

For instance, certain ciprofloxacin (B1669076) derivatives incorporating a substituted piperazine (B1678402) ring, a close structural relative of piperidine, have demonstrated the ability to cause cell cycle arrest at the G2/M phase in colorectal and non-small cell lung carcinoma cell lines. nih.gov This disruption of the cell cycle is a critical step that can ultimately lead to programmed cell death, or apoptosis. The induction of apoptosis by these and other related compounds is often confirmed through the overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the expression of anti-apoptotic proteins such as Bcl-2. nih.gov

Furthermore, novel benzamide (B126) derivatives containing a piperidine ring have been shown to promote tumor cell apoptosis by upregulating the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov These findings in structurally related compounds provide a strong rationale for investigating similar mechanisms in analogues of this compound. The table below summarizes the effects of related piperidine-containing compounds on cancer cell lines.

Compound ClassCancer Cell LineEffectKey Markers
Piperazinyl Ciprofloxacin DerivativeHCT 116 (Colorectal), A549 (Lung)G2/M Phase Arrest, ApoptosisOverexpression of p53, Bax; Decreased Bcl-2
N-(piperidin-4-yl)benzamide DerivativesHepG2 (Liver)ApoptosisUpregulation of cleaved caspase-3

Ubiquitin Proteasome Pathway Modulation

A particularly exciting avenue of investigation for this class of compounds is their ability to modulate the ubiquitin-proteasome pathway. This intricate cellular machinery is responsible for the degradation of proteins, and its dysregulation is a common feature in many cancers. By hijacking this system, it is possible to selectively target and destroy proteins that are essential for cancer cell survival.

A key development in this area is the discovery of a bifunctional compound that incorporates a derivative of this compound. Specifically, tert-butyl (1-((3-(piperidin-4-yloxy)phenyl)sulfonyl)piperidin-4-yl)carbamate has been utilized as a component of a molecule designed to degrade cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway. google.com CDK2 is a protein that plays a crucial role in cell cycle progression, and its targeted degradation represents a novel therapeutic strategy.

These bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), work by simultaneously binding to the target protein (in this case, CDK2) and an E3 ubiquitin ligase. This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. The involvement of a this compound analogue in such a sophisticated anticancer strategy highlights the versatility and potential of this chemical scaffold.

Prodrug Mechanisms and Bioactivation Pathways

The development of prodrugs is a well-established strategy to improve the therapeutic index of anticancer agents. Prodrugs are inactive or less active molecules that are converted into their active form within the body, ideally at the site of the tumor. This approach can enhance drug delivery, reduce systemic toxicity, and overcome resistance mechanisms.

While specific prodrug strategies for analogues of this compound are in the early stages of exploration, the carbamate functional group present in these molecules offers a versatile handle for prodrug design. Carbamate linkages can be engineered to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment, leading to the localized release of the active drug.

The general concept of carbamate-based prodrugs involves masking a crucial functional group of the active drug, thereby rendering it inactive. Upon enzymatic cleavage of the carbamate, the active drug is regenerated. This bioactivation process is a critical step in the mechanism of action of such prodrugs. The design of these prodrugs requires a careful selection of the carbamate promoiety to ensure efficient and selective activation at the target site.

Future research in this area will likely focus on identifying suitable enzyme-labile carbamate linkages that can be appended to the this compound scaffold to create tumor-activated therapeutics.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of the tert-Butyl Carbamate (B1207046) Group on Biological Potency and Selectivity

The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, but in the context of medicinal chemistry, it can also play a significant role in a molecule's biological profile. In a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, the presence of the tert-butyl carbamate is integral to its activity as a β-secretase and acetylcholinesterase inhibitor nih.gov. This suggests that the Boc group in tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate may similarly contribute to its biological function.

The carbamate moiety itself is a versatile functional group in drug design, capable of forming key hydrogen bond interactions with biological targets. The bulky tert-butyl group can provide steric hindrance, which may influence the molecule's binding orientation and selectivity for a particular receptor or enzyme. Furthermore, the lipophilicity imparted by the tert-butyl group can affect the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. The results indicated that several of these compounds exhibited promising anti-inflammatory effects researchgate.net. This highlights the potential of the tert-butyl carbamate moiety to be a key pharmacophoric feature in compounds designed for specific therapeutic targets.

Significance of the Piperidine (B6355638) Ring Substitution Pattern

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity ajchem-a.com. For compounds structurally related to this compound, the position of the linkage to the aryloxy group on the piperidine ring has been shown to be significant.

In a study of 3-(piperidin-4-ylmethoxy)pyridine derivatives, the piperidin-4-yl substitution was found to be significantly more favorable for inhibitory activity against Lysine Specific Demethylase 1 (LSD1) compared to a piperidin-3-yl substituent nih.gov. This suggests that the 4-position on the piperidine ring allows for an optimal orientation of the molecule within the binding site of its target.

Furthermore, modifications to the piperidine ring itself, such as the introduction of substituents, can modulate potency. For instance, in a series of piperidine-substituted sulfonamides, the presence of a methyl group on the piperidine ring at either the 3 or 4-position was associated with higher anticancer activity ajchem-a.com. The absence of this methyl group led to a decrease in antitumor properties ajchem-a.com. This underscores the importance of the substitution pattern on the piperidine ring for achieving desired biological effects.

Table 1: Impact of Piperidine Substitution on Biological Activity
Compound/Analog SeriesPiperidine Substitution PatternObserved Effect on ActivityReference
3-(Piperidin-ylmethoxy)pyridine DerivativesPiperidin-4-ylmethoxy vs. Piperidin-3-ylmethoxyPiperidin-4-yl substitution is significantly more favorable for LSD1 inhibition. nih.gov
Piperidine-Substituted SulfonamidesMethyl group at 3 or 4-position vs. unsubstitutedPresence of a methyl group enhances anticancer activity. ajchem-a.com

Role of the Aryloxy Linkage and Phenyl Substitution

The aryloxy linkage, which connects the piperidine and phenyl rings, plays a crucial role in the structural integrity and biological activity of this class of compounds. The ether linkage (-O-) has been shown to be important for activity. In the case of the 3-(piperidin-4-ylmethoxy)pyridine series, replacing the oxygen atom of the ether linkage with a nitrogen atom (an -NH- linkage) was found to be highly unfavorable, resulting in a great reduction of activity nih.gov.

The substitution pattern on the phenyl ring is another key area for SAR exploration. In studies of 4-phenylpiperidines and 4-phenylpiperazines, the nature and position of substituents on the phenyl ring significantly influenced their biological response, including their affinity for dopamine D2 receptors gu.se. For example, in a series of LSD1 inhibitors, a 4-trifluoromethyl group on a phenyl ring significantly enhanced inhibitory potency nih.gov. Conversely, substitutions at the 2- or 3-positions of the phenyl ring were generally disfavored, leading to a reduction in activity nih.gov.

Table 2: Influence of Aryloxy Linkage and Phenyl Substitution on Activity
Structural FeatureModificationImpact on Biological ActivityReference
Aryloxy LinkageReplacement of -O- with -NH-Greatly reduced inhibitory activity against LSD1. nih.gov
Phenyl SubstitutionAddition of a 4-trifluoromethyl groupConsiderably enhanced inhibitory potency. nih.gov
Substitution at the 2- or 3-positionGenerally disfavored, leading to activity reduction. nih.gov

Rational Design Principles for Optimizing Biological Efficacy

The SAR findings for this compound and its analogs provide a foundation for the rational design of new chemical entities with improved biological efficacy. A key principle is the retention of the piperidin-4-yloxy scaffold, as the 4-substitution on the piperidine ring and the ether linkage appear to be crucial for activity.

Optimization efforts could focus on the strategic modification of the phenyl ring. The introduction of small, electron-withdrawing groups at the 4-position of the phenyl ring, such as a trifluoromethyl group, has been shown to be a successful strategy for enhancing potency in related compounds nih.gov. Further exploration of various substituents at this position could lead to the discovery of compounds with superior activity profiles.

Another avenue for optimization is the exploration of different N-alkyl substituents on the piperidine ring. While the parent compound has an unsubstituted piperidine nitrogen (when the Boc group is considered a protecting group), the introduction of small alkyl groups could potentially enhance binding affinity and selectivity.

Finally, while the tert-butyl carbamate group is a key feature, its replacement with other bioisosteric groups could be investigated to fine-tune the molecule's physicochemical and pharmacokinetic properties. The goal would be to maintain or improve the desired biological activity while optimizing drug-like properties.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug discovery for understanding how a ligand, such as tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate, might interact with a biological target, typically a protein or enzyme.

A molecular docking study of this compound would involve preparing its 3D structure and docking it into the active site of a selected target protein. The simulation would calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and reveal potential key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Although specific docking studies for this exact compound are not detailed in the reviewed literature, such an analysis would be critical in hypothesis-driven research to identify potential biological targets and understand its mechanism of action at a molecular level.

Table 1: Representative Molecular Docking Data

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Published research data specifically detailing molecular docking simulations for this compound was not available at the time of this review.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to find its most stable 3D conformation.

Calculate the distribution of electron density to create a molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Determine energies of molecular orbitals, which are crucial for understanding reactivity.

These theoretical calculations offer a foundational understanding of the molecule's intrinsic properties.

Table 2: Selected DFT-Calculated Properties

PropertyCalculated Value
Dipole MomentData Not Available
Mulliken Atomic ChargesData Not Available
Total EnergyData Not Available

Note: Specific DFT calculation results for this compound are not available in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a specific application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

An FMO analysis of this compound would map the distribution of these orbitals across the molecular structure and calculate the energy gap, providing predictive insights into its reactivity in chemical synthesis and its stability.

Table 3: Frontier Molecular Orbital Energy Parameters

ParameterEnergy (eV)
EHOMOData Not Available
ELUMOData Not Available
Energy Gap (ΔE)Data Not Available

Note: Published FMO analysis data for this compound could not be located in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the conformational changes of a molecule over time and study the dynamics of its interaction with a target protein.

If this compound were identified as a ligand for a specific receptor, an MD simulation could:

Assess the stability of the ligand-protein complex over a period of nanoseconds.

Analyze the flexibility of the ligand within the binding pocket.

Identify key stable interactions and the role of water molecules in the binding event.

These simulations provide a dynamic view that complements the static picture offered by molecular docking, offering deeper insights into the stability and nature of the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates molecular descriptors (physicochemical properties) to activity.

To build a QSAR model relevant to this compound, one would need a dataset of structurally similar compounds with measured biological activity against a specific target. The model could then be used to predict the activity of new, unsynthesized analogs, including the title compound, thereby guiding the design of more potent molecules. The development of a robust QSAR model requires a diverse set of compounds and reliable biological data.

Table 4: Common Descriptors in QSAR Models

Descriptor ClassExample Descriptors
ElectronicPartial charges, Dipole moment
StericMolecular volume, Surface area
HydrophobicLogP (partition coefficient)
TopologicalConnectivity indices

Note: No specific QSAR models involving this compound as a predictive data point were found in the reviewed literature.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Biological Targets for Carbamate-Containing Piperidine (B6355638) Ethers

The carbamate-containing piperidine ether scaffold has demonstrated activity against a range of biological targets, suggesting a broad potential for therapeutic applications. For instance, compounds within this class have been identified as inhibitors of endocannabinoid hydrolases such as Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov Other related structures have shown inhibitory effects on enzymes central to neurodegenerative diseases, including β-secretase and acetylcholinesterase. nih.gov

Future exploration should focus on expanding the target space for this chemical class. The inherent modularity of the scaffold—comprising the carbamate (B1207046), the phenyl linker, the ether connection, and the piperidine ring—allows for systematic structural modifications to probe interactions with new protein families.

Potential areas for investigation include:

Kinases: The piperidine moiety is a common feature in many kinase inhibitors. By modifying the substituents on the phenyl ring and the piperidine nitrogen, it may be possible to design selective inhibitors for specific kinases implicated in cancer or inflammatory diseases.

E3 Ubiquitin Ligases: Recent research has highlighted the discovery of carbamate-based inhibitors for targets like the Casitas B-lymphoma proto-oncogene-b (Cbl-b), an E3 ligase that negatively regulates T cell activation. nih.govresearchgate.netfigshare.com This opens a promising avenue for developing novel immunotherapies by designing analogues that target other E3 ligases involved in protein degradation pathways. Dysregulation of these ligases is often linked to cancer progression. researchgate.net

A systematic approach, such as screening a library of diverse carbamate-containing piperidine ethers against panels of enzymes and receptors, could rapidly identify new biological activities and starting points for drug discovery programs.

Development of Advanced Synthetic Methodologies for Analogues

To fully explore the structure-activity relationships (SAR) around the carbamate-containing piperidine ether core, the development of efficient and versatile synthetic methodologies is crucial. Current synthetic routes often involve multi-step processes, including the protection of amine groups with moieties like the tert-butoxycarbonyl (Boc) group, followed by coupling reactions. nih.govresearchgate.net

Future advancements in synthetic chemistry should aim to streamline the synthesis of analogues. Key areas for development include:

Combinatorial Chemistry: Implementing combinatorial and parallel synthesis techniques would enable the rapid generation of large libraries of analogues. This could involve using a common intermediate, such as tert-butyl (4-(piperidin-4-yloxy)phenyl)carbamate, and reacting it with a diverse set of building blocks to modify the piperidine nitrogen or other positions.

Novel Coupling Reagents: While reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt) are effective, research into new coupling agents could offer improved yields, reduced side products, and milder reaction conditions, which is particularly important for complex or sensitive molecules. researchgate.netnih.gov

Flow Chemistry: The adoption of flow chemistry techniques could provide better control over reaction parameters, leading to higher purity and scalability. This would be particularly advantageous for the large-scale production of promising lead compounds for further biological evaluation.

Late-Stage Functionalization: Developing methods for late-stage functionalization would be highly valuable. These techniques would allow for the modification of a complex core structure in the final steps of a synthesis, enabling the rapid exploration of SAR without the need to redesign the entire synthetic route.

These advanced synthetic strategies will accelerate the iterative design-make-test-analyze cycle, a cornerstone of modern medicinal chemistry. nih.govdocumentsdelivered.com

Integration of Multi-Omics Approaches in Biological Studies of Related Compounds

Understanding the full biological impact of a chemical compound requires a holistic perspective beyond its primary target. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular response to a molecule. nih.govrsc.org

Applying these systems biology tools to study carbamate-containing piperidine ethers can yield profound insights:

Mechanism of Action Deconvolution: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with a compound, researchers can construct detailed pathway maps of its biological effects. This can confirm the intended mechanism of action and uncover previously unknown pathways that are modulated.

Off-Target Identification: No drug is perfectly selective. Multi-omics analysis can help identify unintended "off-target" interactions by revealing unexpected changes in protein or metabolite levels. rsc.org This information is critical for predicting potential side effects and for optimizing the selectivity of lead compounds.

Biomarker Discovery: Integrated omics data can help identify biomarkers that correlate with a compound's efficacy or response. semanticscholar.org These biomarkers could be used in later clinical stages to select patient populations most likely to benefit from a particular therapy.

A typical workflow would involve treating a relevant cell model with the compound of interest, followed by sample collection at various time points for analysis by mass spectrometry and next-generation sequencing. nih.gov Computational tools are then used to integrate these large, heterogeneous datasets to build a comprehensive model of the compound's cellular impact. rsc.org

Advancements in Computational Predictive Models for Drug Discovery Targeting the Carbamate Class

Computational chemistry and artificial intelligence (AI) are revolutionizing the drug discovery process. nih.gov For the carbamate class of compounds, these predictive models can significantly accelerate the identification and optimization of new drug candidates.

Recent breakthroughs have demonstrated the power of combining generative AI models with structure-based drug design to rapidly discover potent carbamate inhibitors for challenging targets like Cbl-b. nih.govfigshare.com This approach involves iterative cycles of in silico design, guided by physics-based affinity predictions and machine learning models for predicting absorption, distribution, metabolism, and excretion (ADME) properties, before any compounds are synthesized. nih.govresearchgate.net

Future advancements in this area will likely focus on:

Enhanced AI and Machine Learning Models: Developing more sophisticated AI algorithms trained on larger and more diverse chemical and biological datasets will improve the accuracy of predictions. These models can learn the complex relationships between a molecule's structure and its biological activity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will continue to be a valuable tool for predicting the biological activity of new analogues based on their physicochemical properties. nih.gov

Molecular Docking and Dynamics: Advanced molecular docking simulations can provide detailed insights into how carbamate-containing molecules bind to their targets, helping to guide the design of more potent and selective compounds. nih.gov

By integrating these computational tools, researchers can explore a vast chemical space virtually, prioritizing the synthesis of only the most promising candidates. This significantly reduces the time and cost associated with traditional drug discovery, accelerating the journey from initial concept to a potential therapeutic. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate, and what are the critical steps?

The synthesis typically involves multi-step reactions, including:

  • Carbamate Formation : Reaction of tert-butanol with phosgene or carbonyl sources to generate the tert-butyl carbamate precursor .
  • Coupling Reactions : Use of coupling agents (e.g., EDC, DCC) to link the carbamate group to the piperidine-oxyphenyl backbone under controlled conditions (e.g., inert atmosphere, 0–25°C) .
  • Purification : Techniques like recrystallization or column chromatography ensure high purity (>95%), verified by HPLC or NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and carbamate linkage .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., ~265–300 g/mol for related analogs) .
  • Chromatography : HPLC with UV detection at 254 nm to assess purity and identify byproducts .

Q. What are the recommended storage conditions to maintain stability?

Store at room temperature in a sealed, moisture-free container , avoiding direct sunlight and strong oxidizers/acids. Stability studies on analogs show degradation under acidic/basic conditions, necessitating neutral pH environments .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in aryl halide substitutions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like carbamate activation .

Q. What methodologies resolve contradictions in reported biological activity data for analogs?

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., trifluoromethyl vs. halogen groups) using in vitro assays (e.g., IC50_{50} measurements) .
  • Metabolic Stability Testing : Assess liver microsome stability to differentiate intrinsic activity from pharmacokinetic variability .
  • Receptor Binding Assays : Radioligand displacement studies to quantify affinity for target receptors (e.g., GPCRs) .

Q. How can structural modifications enhance target selectivity in drug discovery?

  • Bioisosteric Replacement : Substitute the piperidine oxygen with sulfur or the tert-butyl group with cyclopropane to modulate lipophilicity .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) for controlled release of the active piperidine moiety .

Q. What analytical approaches address discrepancies in synthesis reproducibility?

  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., reagent stoichiometry, reaction time) to identify critical parameters .

Data Analysis and Experimental Design

Q. How should researchers handle limited published data on this compound?

  • Analog-Based Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models trained on structurally similar compounds (e.g., tert-butyl piperidine carbamates) to predict properties .
  • Fragment-Based Screening : Test individual moieties (e.g., piperidine, carbamate) in simplified assays to deconstruct activity .

Q. What are the key considerations for designing in vivo studies?

  • Pharmacokinetic Profiling : Measure bioavailability and half-life in rodent models, adjusting formulations (e.g., PEGylation) to enhance solubility .
  • Toxicology Screening : Acute toxicity assays (LD50_{50}) and histopathology to identify organ-specific risks, referencing OSHA/IARC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.